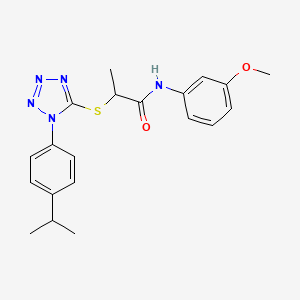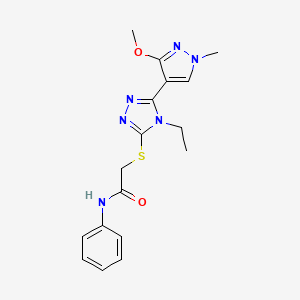![molecular formula C17H15BrN2O3S2 B2953675 N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-76-5](/img/structure/B2953675.png)
N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a benzo[d]thiazole structure are known to have various biological activities. For instance, some benzo[d]thiazole derivatives have been found to inhibit quorum sensing, a type of bacterial communication .
Synthesis Analysis
While specific synthesis information for “N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide” is not available, similar compounds have been synthesized through C-C coupling methodology using various aryl boronic pinacol ester/acids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied, with some found to have antimicrobial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like IR spectroscopy, 1H NMR, and 13C NMR .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Synthesis and anticancer evaluation of novel derivatives
Research has been conducted on the synthesis of novel derivatives with similar structures, demonstrating potential anticancer activity. For example, a study explored the synthesis of 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anticancer effects. Among these compounds, a specific derivative showed significant activity against Leukemic cancer cell lines, highlighting the potential of similar chemical structures in anticancer research (Noolvi et al., 2011).
Photochemical Properties and Photodynamic Therapy
Investigation of photochemical properties for photodynamic therapy
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, exhibiting high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting potential applications in cancer treatment (Pişkin et al., 2020).
Synthesis Methods and Catalytic Activities
Microwave-assisted synthesis and catalytic activities
Novel synthesis methods, such as microwave-assisted techniques, have been developed for compounds with related structures, offering efficient pathways to produce these chemicals with potential catalytic activities. Such advancements in synthesis methods contribute to the broader field of chemical research, enabling the exploration of novel applications (Faty et al., 2011).
Anticonvulsant Agents
Development of fused pharmacophores as anticonvulsant agents
Research has also been directed towards the synthesis of compounds with fused pharmacophore structures showing promising anticonvulsant activities. Such studies indicate the potential therapeutic applications of chemicals within this structural class (Ugale et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
The compound may affect the cyclo-oxygenase (COX) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes . Inhibition of these pathways can lead to reduced inflammation and pain .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis
Cellular Effects
The cellular effects of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide are not well-documented. Benzothiazole derivatives have been shown to have inhibitory effects on the growth of M. tuberculosis . They may influence cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLNVYNQXUAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)


![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2953598.png)
![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)



![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)
